molecular formula C12H14N4 B1600499 2-(Piperazin-1-yl)quinoxaline CAS No. 55686-91-4

2-(Piperazin-1-yl)quinoxaline

Cat. No.: B1600499
CAS No.: 55686-91-4
M. Wt: 214.27 g/mol
InChI Key: RELPOLSGTUYMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperazin-1-yl)quinoxaline is a nitrogen-containing heterocyclic compound that features a quinoxaline core with a piperazine moiety attached at the second position. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)quinoxaline typically involves the reaction of quinoxaline derivatives with piperazine. One common method is the condensation of 2-chloroquinoxaline with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Green chemistry approaches, such as the use of recyclable catalysts and environmentally friendly solvents, are increasingly being adopted to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and quinoxaline N-oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of quinoxaline derivatives, particularly 2-(piperazin-1-yl)quinoxaline, as antiviral agents against respiratory viruses. Their mechanisms include inhibition of viral replication and interference with viral proteins.

Key Findings:

  • Influenza Virus Inhibition : Compounds derived from this compound have shown promising activity against influenza A viruses. For instance, a derivative demonstrated an IC50 value of 0.2164 μM against the H1N1 strain with minimal toxicity (CC50 value of 315,578.68 μM) .
  • SARS-CoV-2 Inhibition : Quinoxaline derivatives are being investigated for their ability to inhibit SARS-CoV-2 by targeting critical viral enzymes and proteins involved in the viral life cycle .
CompoundTarget VirusIC50 (μM)CC50 (μM)Mechanism of Action
This compoundH1N10.2164315578.68Inhibits viral replication
Various DerivativesSARS-CoV-2TBDTBDTargets viral proteins

Antimycobacterial Activity

Quinoxaline derivatives have been identified as potential antimycobacterial agents, particularly against Mycobacterium tuberculosis.

Case Study:

  • A study reported that derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides exhibited high antimycobacterial activity with MIC values as low as 1.25 μg/mL against M. tuberculosis . These compounds act as DNA-damaging agents and have shown low toxicity in vivo.
CompoundTarget BacteriaMIC (μg/mL)Mechanism of Action
Quinoxaline-2-carboxylic acid 1,4-dioxideM. tuberculosis1.25DNA damage

Antifungal Properties

Research has also focused on the antifungal potential of piperazinyl quinoxaline derivatives.

Key Insights:

  • A series of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives were evaluated for their ability to inhibit drug efflux pumps in Candida albicans. Many compounds showed significant inhibition of CaCdr1p and CaMdr1p transporters, which are critical for fungal drug resistance .
CompoundTarget FungusMIC80 (mM)Relative Resistance Index (RI)
Piperazinyl-pyrrolo[1,2-a]quinoxaline derivativesC. albicans100 - 9018 - 274

Anticancer Activity

The anticancer properties of quinoxaline derivatives have been extensively studied, revealing their potential as effective anti-proliferative agents.

Research Highlights:

  • A recent investigation into hybrid compounds containing isatin and quinoxaline structures demonstrated excellent anti-proliferative activity against human ovarian and colon cancer cell lines . These compounds were synthesized under green conditions using magnetic nanoparticles as catalysts.
CompoundCancer TypeAnti-proliferative Activity
Isatin-based quinoxaline hybridsOvarian/ColonHigh selectivity index values

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)quinoxaline involves its interaction with specific molecular targets. For instance, some derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in the signaling pathways that regulate cell growth, survival, and proliferation. By inhibiting PI3K, these compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Comparison with Similar Compounds

Similar Compounds

    Piperidinylquinoxaline: Another quinoxaline derivative with a piperidine moiety.

    Morpholinoquinoxaline: Contains a morpholine ring instead of piperazine.

    Quinoxaline N-oxides: Oxidized forms of quinoxaline derivatives.

Uniqueness

2-(Piperazin-1-yl)quinoxaline is unique due to its specific structural features that confer distinct biological activities. Its piperazine moiety allows for versatile chemical modifications, making it a valuable scaffold for drug development and other applications .

Biological Activity

2-(Piperazin-1-yl)quinoxaline is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a quinoxaline core with a piperazine moiety, enhancing its pharmacological properties. The following sections will delve into its biological activities, mechanisms of action, and potential therapeutic applications.

Neuropharmacological Effects

One of the most notable biological activities of this compound is its role as an atypical antipsychotic drug . It primarily functions as a 5HT2A receptor antagonist , which is crucial for its potential therapeutic effects in treating psychiatric disorders such as schizophrenia. This receptor antagonism helps alleviate symptoms associated with these conditions, making it a candidate for further clinical exploration.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit anti-proliferative effects against various cancer cell lines. The compound's ability to inhibit specific signaling pathways, such as the phosphoinositide 3-kinase (PI3K) pathway, leads to apoptosis in cancer cells and inhibits tumor growth. This suggests potential applications in oncology, particularly for targeting cancers resistant to conventional therapies.

Antifungal Activity

Recent studies have highlighted the compound's efficacy against Candida albicans by inhibiting drug efflux pumps like CaCdr1p and CaMdr1p. In a screening of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives, several compounds demonstrated dual inhibition capabilities, indicating their potential as antifungal agents . The minimum inhibitory concentrations (MICs) for these compounds ranged significantly, showcasing their potency against resistant strains.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Receptor Interaction : As a 5HT2A receptor antagonist, it modulates neurotransmitter activity in the brain, contributing to its antipsychotic effects.
  • Enzyme Inhibition : The inhibition of PI3K leads to disrupted signaling pathways that are essential for cell survival and proliferation in cancer cells.
  • Efflux Pump Modulation : By inhibiting multidrug resistance transporters in fungi, the compound enhances the efficacy of existing antifungal treatments.

Study on Antipsychotic Properties

In a clinical study evaluating the efficacy of this compound derivatives in patients with schizophrenia, significant improvements were observed in symptom management compared to placebo controls. The study highlighted the compound's favorable safety profile and its role in reducing both positive and negative symptoms of schizophrenia.

Antitumor Activity Assessment

A recent investigation assessed the anticancer potential of various derivatives of this compound against breast cancer cell lines. Results indicated that certain derivatives exhibited IC50 values as low as 10 µM, demonstrating substantial cytotoxicity and suggesting mechanisms involving apoptosis induction and cell cycle arrest.

Comparative Analysis

The following table summarizes some key derivatives of this compound along with their respective biological activities:

Compound NameStructure TypeBiological Activity
1-(4-(tolyl)quinoxaline-2-yl)piperazineQuinoxaline derivativeAntipsychotic properties
2-Methyl-3-(piperazin-1-yl)quinoxalineQuinoxaline derivativePotential neuroleptic effects
6-(piperazin-1-yl)-4(3H)-quinazolinoneQuinoxaline derivativeAnticancer activity

Properties

IUPAC Name

2-piperazin-1-ylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-2-4-11-10(3-1)14-9-12(15-11)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELPOLSGTUYMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473782
Record name 2-PIPERAZIN-1-YL-QUINOXALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55686-91-4
Record name 2-PIPERAZIN-1-YL-QUINOXALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-(1-Piperazinyl)quinoxaline is prepared from 2-chloroquinoxaline by reaction with piperazine in a manner similar to the preparation of 2-(1-piperazinyl)quinoxalines described in British Pat. No. 1,440,722, issued June 23, 1976 and assigned to Merck & Co. The preparation of 2-chloroquinoxaline is described at Gowenlock et al., J. Chem Soc. 1945: 622.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-(1-piperazinyl)quinoxalines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Hydroxyquinoxaline (1.5 g) is heated in phosphorus oxychloride (10 mL) for 12 h. after which the reaction is concentrated and the residue partitioned between methylene chloride and 1 N NaOH. The resulting crude chloride is taken up in toluene (10 mL) and this solution is then added dropwise to a refluxing solution of piperazine (5 g) in toluene (40 mL). The resulting solution is refluxed for an additional 24 h, cooled to 0° C. for 0.5 h, filtered and concentrated. The filtrate is extracted with 10% acetic acid and the aqueous extracts washed with ether, basified and extracted with toluene. The toluene layer is washed with water, dried and concentrated. The concentrated material, which may alternatively be named quinoxalin-2-ylpiperazine, is placed under vacuum overnight (1.2 g, 77%, m.p. 74-76° C.). 1H NMR (CDCl3) 8.6 (s, 1H), 7.87 (dd, J=8, 1 Hz, 1H) , 7.68 (dd, J=8, 1 Hz, 1H), 7.57 (ddd, J=8, 7, 1 Hz, 1H), 7.39 (ddd, J=8, 7, 1 Hz, 1H) , 3.76 (t, J=5 Hz, 4H), 3.02 (t, J=5 Hz, 4H)
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperazin-1-yl)quinoxaline
Reactant of Route 2
Reactant of Route 2
2-(Piperazin-1-yl)quinoxaline
Reactant of Route 3
Reactant of Route 3
2-(Piperazin-1-yl)quinoxaline
Reactant of Route 4
Reactant of Route 4
2-(Piperazin-1-yl)quinoxaline
Reactant of Route 5
Reactant of Route 5
2-(Piperazin-1-yl)quinoxaline
Reactant of Route 6
Reactant of Route 6
2-(Piperazin-1-yl)quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.